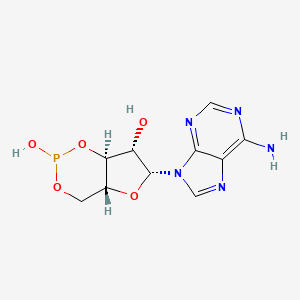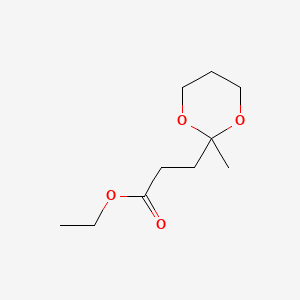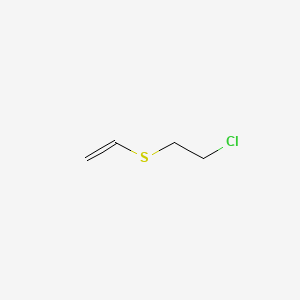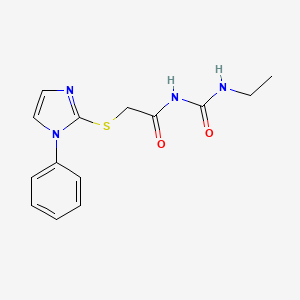![molecular formula C7H8N4 B13805178 7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-89-5](/img/structure/B13805178.png)
7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE: is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 19 atoms: 8 hydrogen atoms, 7 carbon atoms, and 4 nitrogen atoms . This compound is notable for its aromatic properties and the presence of multiple rings, including a five-membered ring, a six-membered ring, and a nine-membered ring .
Análisis De Reacciones Químicas
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE has several applications in scientific research, including:
Chemistry: It is used as a model compound to study aromaticity and ring strain in bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests significant potential in various biochemical processes.
Comparación Con Compuestos Similares
4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE can be compared with other similar compounds, such as:
1,3,5-TRIAZINE: Another nitrogen-containing aromatic compound with a simpler structure.
PYRIMIDINE: A six-membered ring with nitrogen atoms at positions 1 and 3.
TRIAZOLE: A five-membered ring containing three nitrogen atoms.
The uniqueness of 4,5-DIMETHYL-1,3,7,8-TETRAZABICYCLO[4.3.0]NONA-2,4,6,8-TETRAENE lies in its bicyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and physical properties .
Propiedades
Número CAS |
69141-89-5 |
|---|---|
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
7,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-6(2)8-3-11-4-9-10-7(5)11/h3-4H,1-2H3 |
Clave InChI |
ALMOPDODCWSXST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN2C1=NN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

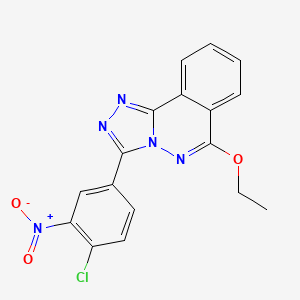
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
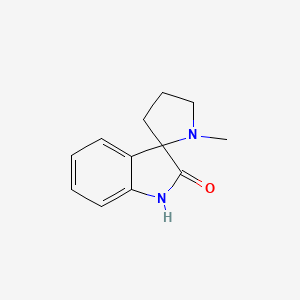
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

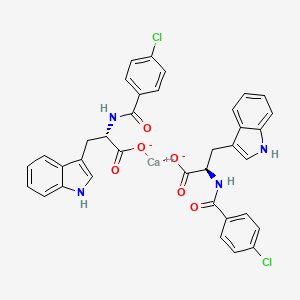
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
